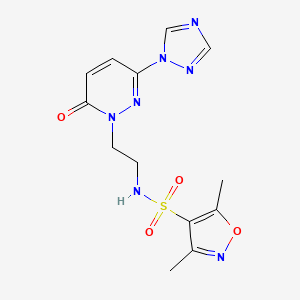
3,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H15N7O4S and its molecular weight is 365.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C14H16N6O4S
- Molecular Weight : 356.38 g/mol
The compound features multiple functional groups, including isoxazole and triazole moieties, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as dihydrofolate reductase (DHFR), which is critical in DNA synthesis and cell proliferation. This inhibition can lead to reduced growth in rapidly dividing cells, making it a candidate for cancer treatment .
- Antimicrobial Activity : Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties against various pathogens. The compound's structural features suggest potential efficacy against fungal infections by targeting specific enzymes involved in cell wall synthesis .
- Antitumor Effects : Preliminary studies have demonstrated that the compound exhibits cytotoxicity against several cancer cell lines. For instance, it has been tested against the NCI-60 panel of human tumor cell lines with promising results in inhibiting growth .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against several bacterial and fungal strains. The results are summarized in Table 1:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 8 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
These findings indicate that the compound has moderate to high activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Antitumor Activity
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, with results shown in Table 2:
| Cell Line | Inhibition Growth Percentage (IGP) |
|---|---|
| MCF7 (breast cancer) | 23% |
| A549 (lung cancer) | 15% |
| HCT116 (colon cancer) | 10% |
The results suggest that the compound effectively inhibits cell proliferation in specific cancer types.
Case Studies
In a notable case study published in a peer-reviewed journal, researchers synthesized derivatives of the parent compound and tested their biological activities. One derivative showed enhanced potency against Candida species compared to standard antifungal agents like fluconazole . This highlights the potential for developing new antifungal therapies based on this chemical framework.
Propriétés
IUPAC Name |
3,5-dimethyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O4S/c1-9-13(10(2)24-18-9)25(22,23)16-5-6-19-12(21)4-3-11(17-19)20-8-14-7-15-20/h3-4,7-8,16H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWERHMSPCVHNCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













